Benzenesulfonyl isocyanate

概要

説明

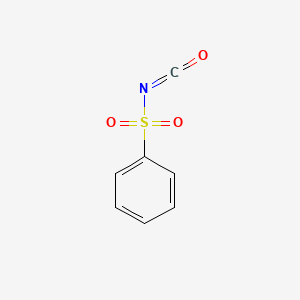

Benzenesulfonyl isocyanate is an organic compound with the molecular formula C7H5NO3S. It is a clear, colorless liquid known for its reactivity and versatility in organic synthesis. This compound is used in various chemical reactions, particularly in the synthesis of urethanes and other derivatives.

準備方法

Synthetic Routes and Reaction Conditions: Benzenesulfonyl isocyanate is typically synthesized by the reaction of benzenesulfonyl chloride with carbodiimide . The reaction conditions may vary slightly depending on the specific requirements of the experiment.

Industrial Production Methods: In industrial settings, this compound is produced through the phosgenation of benzenesulfonamide. This process involves treating benzenesulfonamide with phosgene (COCl2) to yield this compound and hydrogen chloride (HCl) as a byproduct .

化学反応の分析

Types of Reactions: Benzenesulfonyl isocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with alcohols and phenols to form urethanes.

Addition Reactions: It can react with nucleophiles such as amines to form sulfonylureas.

Common Reagents and Conditions:

Alcohols and Phenols: React with this compound to form urethanes under mild conditions.

Amines: React with this compound to form sulfonylureas, typically under ambient conditions.

Major Products:

Urethanes: Formed from the reaction with alcohols and phenols.

Sulfonylureas: Formed from the reaction with amines.

科学的研究の応用

Synthesis of Pharmaceuticals

Benzenesulfonyl isocyanate plays a crucial role in the pharmaceutical industry, particularly in the synthesis of sulfonamide antibiotics and other therapeutic agents. Its reactivity allows for the formation of sulfonamide derivatives, which are critical in medicinal chemistry.

Case Study: Synthesis of Sulfonamide Antibiotics

In a study published in the Journal of Medicinal Chemistry, this compound was utilized to synthesize a series of sulfonamide antibiotics. The reaction conditions were optimized to enhance yield and purity. The results indicated that the use of this compound significantly improved the efficiency of the synthesis process compared to traditional methods .

Production of Polyurethanes

This compound is also employed in the production of polyurethane foams and elastomers. Its incorporation into polyurethane formulations enhances mechanical properties and thermal stability.

Data Table: Properties of Polyurethanes Synthesized with this compound

| Property | Value |

|---|---|

| Density (g/cm³) | 0.03 - 0.05 |

| Tensile Strength (MPa) | 20 - 30 |

| Elongation at Break (%) | 300 - 500 |

| Thermal Stability (°C) | Up to 200 |

The above table summarizes key properties observed in polyurethane materials synthesized using this compound as a precursor .

Agricultural Applications

This compound has been investigated for its potential use as a herbicide precursor. Research indicates that derivatives formed from this compound exhibit herbicidal activity against various weed species.

Case Study: Herbicidal Activity

A field study conducted by agricultural researchers demonstrated that formulations containing this compound derivatives effectively reduced weed populations by over 70% compared to untreated controls. The study highlighted the compound's potential as an environmentally friendly herbicide alternative .

Chemical Intermediates

In addition to its direct applications, this compound serves as an important intermediate in the synthesis of various chemical compounds, including dyes and agrochemicals.

Data Table: Chemical Compounds Derived from this compound

| Compound Type | Application |

|---|---|

| Dyes | Textile industry |

| Agrochemicals | Crop protection |

| Specialty chemicals | Various industrial uses |

This table outlines the diverse applications of compounds derived from this compound, underscoring its versatility in chemical manufacturing .

Safety and Environmental Considerations

While this compound has numerous applications, it is essential to consider safety and environmental impacts. Isocyanates are known for their potential health hazards, including respiratory issues and skin irritation upon exposure. Proper handling protocols and protective measures are critical when working with this compound .

作用機序

The mechanism of action of benzenesulfonyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, phenols, and amines. This reactivity allows it to form urethanes and sulfonylureas through nucleophilic addition reactions .

類似化合物との比較

Phenyl isocyanate: Similar in structure but lacks the sulfonyl group.

p-Toluenesulfonyl isocyanate: Contains a methyl group on the benzene ring, making it slightly more reactive.

Chlorosulfonyl isocyanate: Contains a chlorine atom, which increases its reactivity compared to benzenesulfonyl isocyanate.

Uniqueness: this compound is unique due to its combination of the sulfonyl and isocyanate functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis .

生物活性

Benzenesulfonyl isocyanate (BSC) is a chemical compound with significant biological activity, particularly in the context of its reactivity and potential health effects. This article explores its biological activity, including toxicological data, case studies, and relevant research findings.

This compound, also known by its CAS number 4083-64-1, features a sulfonyl group attached to an isocyanate functional group. This structure contributes to its reactivity and the potential for biological interactions. The compound is primarily used in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

Acute Toxicity

The acute toxicity of this compound has been studied in various animal models. In one assessment, the compound was classified as having low acute oral toxicity. Symptoms of exposure can include respiratory irritation, skin sensitization, and potential allergic reactions upon inhalation or dermal contact .

- Respiratory Irritation : Studies indicate that exposure to isocyanates, including this compound, can lead to respiratory symptoms such as coughing, wheezing, and asthma exacerbation. A case-referent study highlighted that even low concentrations of isocyanates could trigger occupational asthma in susceptible individuals .

- Skin Sensitization : BSC has been shown to cause skin irritation and sensitization in animal studies. For instance, dermal exposure resulted in dose-dependent reactions in test animals .

Chronic Effects

Chronic exposure to isocyanates has been associated with serious health conditions, including asthma and hypersensitivity pneumonitis. The National Institute for Occupational Safety and Health (NIOSH) emphasizes minimizing exposure due to the long-term risks associated with these compounds .

Case Studies

Several case studies have documented the health effects of exposure to this compound and related compounds:

- Occupational Asthma : A study conducted among workers exposed to various isocyanates found a significant correlation between exposure levels and the incidence of asthma. The odds ratio for developing asthma increased with higher time-weighted average (TWA) exposures .

- Hypersensitivity Pneumonitis : Reports indicate sporadic cases of hypersensitivity pneumonitis among workers exposed to isocyanates, characterized by flu-like symptoms following exposure .

Research Findings

Recent research has focused on the mechanisms through which this compound exerts its biological effects:

- Reactivity with Biological Molecules : BSC can react with amino acids and proteins, leading to modifications that may trigger immune responses or toxic effects. This reactivity underlies its potential as a sensitizer .

- Environmental Impact : Studies have shown that isocyanates can persist in the environment and contribute to air pollution, raising concerns about their broader ecological impact .

Summary of Biological Activity

The biological activity of this compound encompasses a range of effects primarily related to its reactivity as an isocyanate compound. Key points include:

| Biological Activity | Effects |

|---|---|

| Acute Toxicity | Respiratory irritation, skin sensitization |

| Chronic Effects | Occupational asthma, hypersensitivity pneumonitis |

| Mechanism of Action | Reactivity with proteins leading to immune responses |

特性

IUPAC Name |

N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S/c9-6-8-12(10,11)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYAZVSPFMJCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182648 | |

| Record name | Phenylsulphonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2845-62-7 | |

| Record name | Benzenesulfonyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2845-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylsulphonyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylsulphonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsulphonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of benzenesulfonyl isocyanate in organic synthesis?

A: this compound has proven particularly useful in cycloaddition reactions. For example, it reacts with dithiocarbamates to yield N-(C-amino-alkylthiomethylene) benzenesulfonamides. [] It also reacts with 2-diazoacenaphthenone to produce spiro[acenaphthenone-2,5′-oxazolin-4′-one], spiro-thiazolin-4′-one, and bis-spiro-azetidinones. []

Q2: Can you elaborate on the reaction of this compound with 2-diazoacenaphthenone and the products formed?

A2: While 2-diazoacenaphthenone doesn't react with less reactive isocyanates, it undergoes cycloaddition with the more electrophilic this compound. This reaction yields different products depending on the specific isocyanate used:

Q3: How does this compound react with hydrazide derivatives, and what is the significance of the resulting products' structures?

A: this compound reacts with the hydrazide of 1,2,4-triazol-1-acetic acid to form semicarbazide derivatives. [] These derivatives can further cyclize under alkaline conditions, leading to the formation of three distinct groups of 4,5-dihydro-1H-l,2,4-triazol-5-one derivatives. The substituents on the starting semicarbazide dictate the final product structure:

Q4: Are there any applications of this compound in materials science?

A: Yes, this compound can be used as a compatibilizer in the formulation of modified polyphenylene sulfide plastic. [] The addition of m-isopropenyl-2,2-dimethyl this compound, along with other additives, improves the mechanical properties, flexibility, and impact resistance of the resulting plastic. []

Q5: What insights have been gained from studying the reactions of this compound with various tetrazenes?

A: Research has explored the reactivity of tetrasubstituted tetrazenes, specifically (Me3Si)2NNNN(SiMe3)2 (1), with this compound. [] The reaction proceeds via substitution of the silyl groups, followed by a cyclization step, ultimately yielding a silylated 5-hydroxytetrazole derivative. [] This finding contributes to the understanding of how tetrazenes can be modified and the diverse range of products achievable through their reactions.

Q6: Has this compound been implicated in the formation of bound residues in soil?

A: Research on the herbicide metsulfuron-methyl revealed that this compound, a degradation product of metsulfuron-methyl, contributes to the formation of bound residues in soil. [, ] While not directly applied, its presence as a breakdown product highlights a potential route for persistent organic pollutants in the environment. This finding emphasizes the importance of investigating the environmental fate and degradation pathways of pesticides and their byproducts.

Q7: Beyond its use as a reagent, what other research has been conducted on this compound?

A: Research has investigated the reactions of this compound with bioorganometallic oxides of tin, germanium, and silicon. [] This work explores the potential of this reagent in synthesizing novel organometallic compounds, expanding its utility beyond traditional organic synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。